Ethyl 4-((6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
Description
Ethyl 4-((6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a synthetic tetrahydroisoquinoline derivative characterized by a complex substitution pattern. Its structure includes:
- A tetrahydroisoquinoline core substituted with 6,7-dimethoxy groups.
- A 3,4,5-triethoxybenzoyl moiety at the 2-position of the tetrahydroisoquinoline ring.
- An ethyl benzoate ester linked via a methoxy group at the 4-position.
Properties
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41NO9/c1-7-40-30-18-24(19-31(41-8-2)32(30)42-9-3)33(36)35-16-15-23-17-28(38-5)29(39-6)20-26(23)27(35)21-44-25-13-11-22(12-14-25)34(37)43-10-4/h11-14,17-20,27H,7-10,15-16,21H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWBTWCORAGUIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OCC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves multiple steps. One of the key steps is the formation of the isoquinoline core, which can be achieved through the Bischler-Napieralski reaction. This reaction involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
The subsequent steps involve the introduction of the methoxy and ethoxy groups through various substitution reactions. The final step is the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate can undergo various types of chemical reactions including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation can be used under controlled conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study the interactions of isoquinoline derivatives with biological targets.
Medicine: It has potential as a lead compound for the development of new drugs targeting various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-((6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate would depend on its specific interactions with molecular targets. Isoquinoline derivatives are known to interact with various enzymes and receptors in the body, leading to a range of biological effects. The methoxy and ethoxy groups may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound is compared below with four analogs from the literature (I-6230, I-6232, I-6273, I-6373, I-6473) and a closely related derivative (CAS 449766-76-1) .
Key Observations:
Substituent Effects: The triethoxybenzoyl group in the target compound introduces significant steric bulk and lipophilicity compared to the 2-nitrobenzoyl group in CAS 449766-76-1. Analogs I-6230 and I-6232 feature pyridazine rings linked via phenethylamino groups, which may enhance hydrogen-bonding capacity and target selectivity compared to the target compound’s ester-based linkage .
Molecular Weight and Solubility :
- The target compound has the highest molecular weight (633.67 g/mol) due to its triethoxy substitutions, suggesting reduced aqueous solubility compared to smaller analogs like CAS 449766-76-1 (520.53 g/mol).
Cytotoxicity Considerations:
Compounds like I-6373 and I-6473 may have been evaluated using MTT assays (a standard cytotoxicity test) , though specific data is unavailable. The target compound’s triethoxy substitutions could reduce cytotoxicity by minimizing reactive intermediates compared to nitro-containing analogs.
Q & A
Q. Table 2: Conflicting Biological Activity Data
| Study | IC₅₀ (µM) | Model System | Proposed Resolution | Reference |
|---|---|---|---|---|
| In vitro (enzyme) | 0.45 | Recombinant AChE | Low cell permeability in vivo | |
| In vivo (mouse) | >10 | Scopolamine model | Prodrug formulation needed |
Q. Resolution Strategies :
- Prodrug Design : Replace ethyl ester with tert-butyl to enhance bioavailability .
- Metabolic Profiling : Use LC-MS/MS to identify hydrolysis hotspots in serum .
Structural-Activity Relationship (SAR) Insights
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